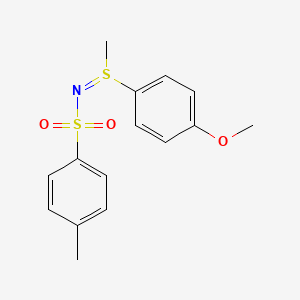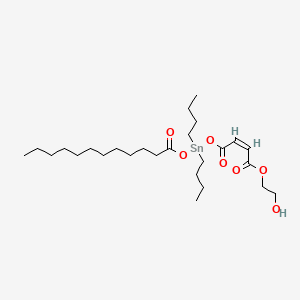
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by the presence of a tin atom bonded to organic groups, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate typically involves the reaction of dibutyltin oxide with 1-oxododecyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-hydroxyethyl acrylate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds with different functional groups.
科学的研究の応用
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a stabilizer in the production of PVC and other polymers.
作用機序
The mechanism of action of 2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate involves its interaction with biological molecules and cellular structures. The tin atom can form coordination complexes with various biomolecules, affecting their function. The compound may also disrupt cellular membranes and enzyme activity, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different toxicity profiles.
Dibutyltin dilaurate: Used as a catalyst in polyurethane production and has similar chemical properties.
Triphenyltin hydroxide: Known for its use as a fungicide and has comparable reactivity.
Uniqueness
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of hydroxyethyl and oxododecyl groups with the tin atom provides a versatile platform for various applications, distinguishing it from other organotin compounds.
特性
CAS番号 |
85702-56-3 |
|---|---|
分子式 |
C26H48O7Sn |
分子量 |
591.4 g/mol |
IUPAC名 |
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H24O2.C6H8O5.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-3-4-11-6(10)2-1-5(8)9;2*1-3-4-2;/h2-11H2,1H3,(H,13,14);1-2,7H,3-4H2,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b;2-1-;;; |
InChIキー |
GLCIBGCASUVDTQ-ZMKTYRQVSA-L |
異性体SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCCO |
正規SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


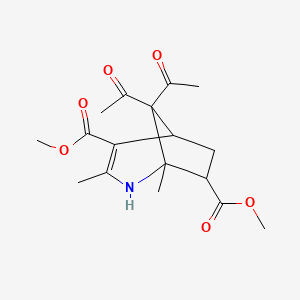
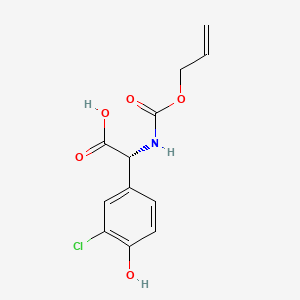





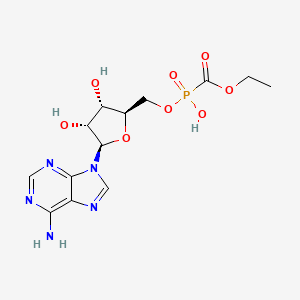

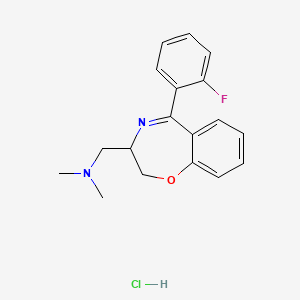
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
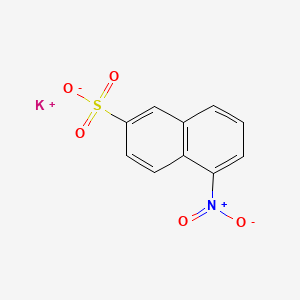
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
